molecular formula C7H5IN2O B3219262 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190316-99-4

3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3219262
CAS No.: 1190316-99-4
M. Wt: 260.03 g/mol
InChI Key: WZHOOEZIUNJOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound that features an iodine atom attached to a pyrrolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine core.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol: Similar structure with a bromine atom instead of iodine.

    3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol: Contains a chlorine atom in place of iodine.

    1H-Pyrrolo[3,2-b]pyridin-6-ol: Lacks the halogen substituent.

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromo, chloro, and unsubstituted analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOOEZIUNJOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290447
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-99-4
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 3
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 4
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 5
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 6
Reactant of Route 6
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.